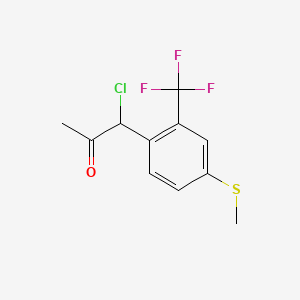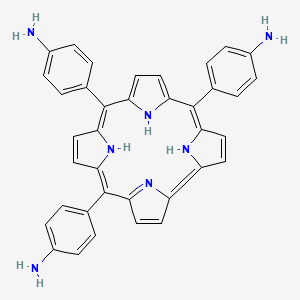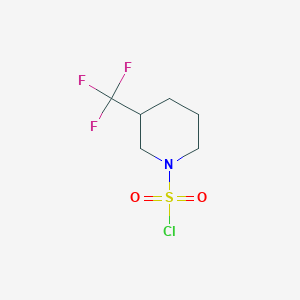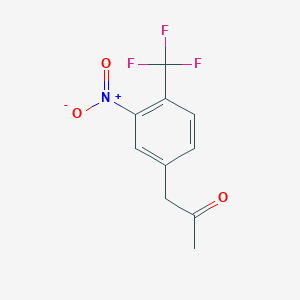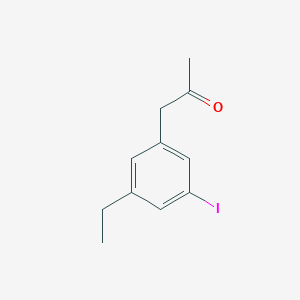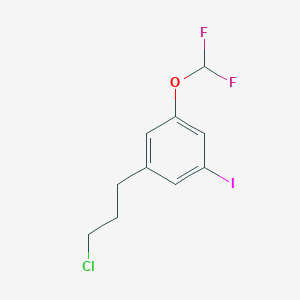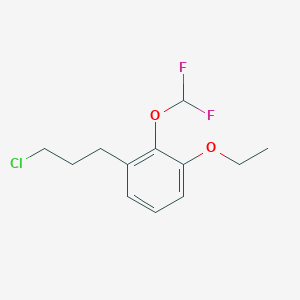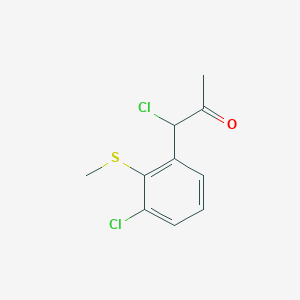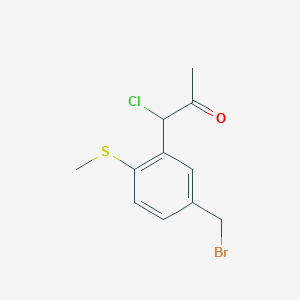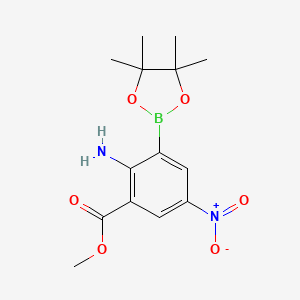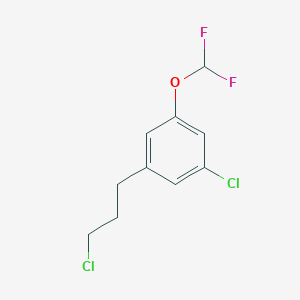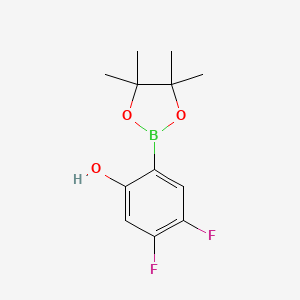
1-Chloro-1-(2-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone that features a chloro group attached to the first carbon of a propanone chain, which is further substituted with a 2-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-ethylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 1-(2-ethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2-ethylphenyl)propanoic acid.
科学的研究の応用
1-Chloro-1-(2-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
類似化合物との比較
1-Chloro-1-(2-ethylphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Similar structure but lacks the chloro group, leading to different reactivity and applications.
1-Phenyl-2-propanone: Another related compound with a phenyl group attached to the propanone chain, but without the chloro substitution.
The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs and enabling specific applications in various fields.
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
1-chloro-1-(2-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChIキー |
AVBCITMDETVPGH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


